molecular formula C12H12ClN B13652856 7-Chloro-4-isopropylquinoline

7-Chloro-4-isopropylquinoline

Cat. No.: B13652856
M. Wt: 205.68 g/mol
InChI Key: VUSAZAQILIHPBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-4-isopropylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-isopropylquinoline typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with isopropylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-isopropylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

7-Chloro-4-isopropylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-4-isopropylquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain microorganisms by interfering with their DNA replication and protein synthesis. It also exhibits antimalarial activity by disrupting the heme detoxification pathway in Plasmodium parasites .

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4-aminoquinoline: Known for its antimalarial properties.

    7-Chloroquinoline: Used in the synthesis of various pharmaceuticals.

    4-Isopropylquinoline: Exhibits antimicrobial activity.

Uniqueness

7-Chloro-4-isopropylquinoline is unique due to the combined presence of the chlorine atom and the isopropyl group, which enhances its chemical stability and biological activity compared to other similar compounds .

Properties

Molecular Formula

C12H12ClN

Molecular Weight

205.68 g/mol

IUPAC Name

7-chloro-4-propan-2-ylquinoline

InChI

InChI=1S/C12H12ClN/c1-8(2)10-5-6-14-12-7-9(13)3-4-11(10)12/h3-8H,1-2H3

InChI Key

VUSAZAQILIHPBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=CC(=CC2=NC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.